
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3,5-bis(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phthalazinone is a heterocyclic compound that contains a phthalazine backbone, which is a bicyclic structure composed of a benzene ring fused to a pyridazine ring. The compound you mentioned has a phthalazinone moiety (a phthalazine ring with a ketone functional group), a benzamide moiety (a benzene ring attached to an amide group), and trifluoromethyl groups attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the phthalazinone and benzamide moieties, as well as the trifluoromethyl groups. These functional groups would likely influence the compound’s physical and chemical properties, as well as its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the phthalazinone, benzamide, and trifluoromethyl groups in this compound would likely influence its properties, such as its solubility, melting point, and reactivity .科学的研究の応用
Synthesis and Characterization
N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3,5-bis(trifluoromethyl)benzamide and its derivatives have been explored for their synthesis and characterization, leading to various applications in medicinal chemistry. For instance, the compound has been involved in the synthesis of antiarrhythmic agents, showcasing its potential in the development of therapeutics targeting cardiovascular disorders (Banitt et al., 1975). Similarly, derivatives such as axially chiral 1,7-naphthyridine-6-carboxamide have shown promise as tachykinin NK(1) receptor antagonists, indicating potential applications in treating bladder function disorders (Natsugari et al., 1999).
Material Science Applications
The compound's derivatives have also found applications in material science, such as in the development of color-changing polymeric materials derived from pH-sensitive acrylated phenolphthalein derivatives. These applications demonstrate the compound's versatility beyond pharmaceuticals, extending into materials science for developing smart materials responsive to environmental changes (Fleischmann et al., 2012).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound have been utilized for colorimetric sensing of fluoride anions. This application highlights the compound's utility in developing sensitive and selective sensors for environmental and biological monitoring (Younes et al., 2020).
Fluorescent Labeling and Sensing
Furthermore, the compound and its derivatives have been explored for fluorescent labeling and sensing applications. By modifying the compound's structure, researchers have developed fluorescent probes for labeling amino acids, demonstrating its potential in bioimaging and molecular biology research (Frade et al., 2007).
Safety and Hazards
将来の方向性
The future research directions for this compound would depend on its biological activity and potential applications. If it shows promising biological activity, future research could focus on optimizing its structure for better activity or lower toxicity, studying its mechanism of action, or developing methods for its large-scale synthesis .
特性
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O2/c19-17(20,21)10-5-9(6-11(7-10)18(22,23)24)15(28)25-8-14-12-3-1-2-4-13(12)16(29)27-26-14/h1-7H,8H2,(H,25,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDUDADBLFJYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2534545.png)
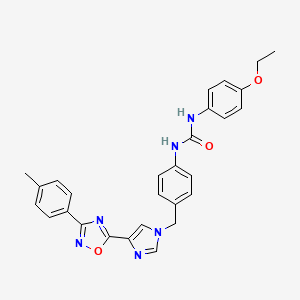

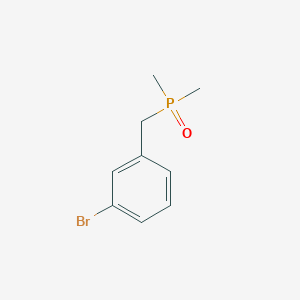
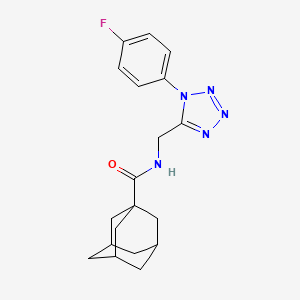
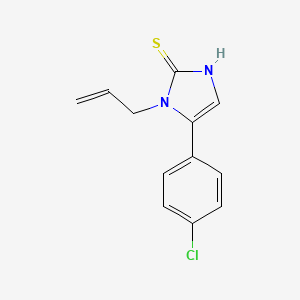
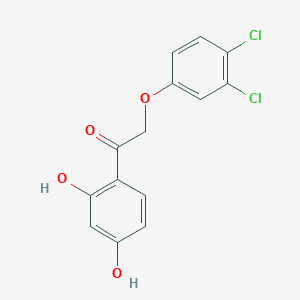
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxyethyl)piperidin-4-yl]methyl}(methyl)amino)propanamide](/img/structure/B2534557.png)
![2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2534558.png)
![1-(2-ethoxyethyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534559.png)
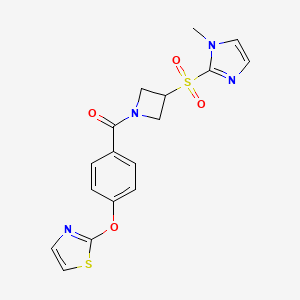
![N-[[2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]oxirane-2-carboxamide](/img/structure/B2534565.png)
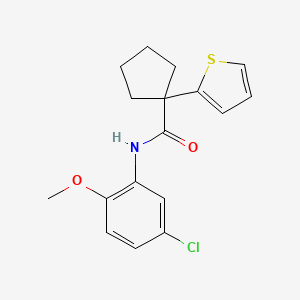
![3-(4-chlorobenzyl)-7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2534567.png)